2,3-Dihydroxypropyl acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydroxypropyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-4(7)9-3-5(8)2-6/h5-6,8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZHZAAOEWVPSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Record name | ACETIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19703 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041579 | |
| Record name | Glycerol 1-monoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Acetin is a clear colorless to pale yellow viscous liquid with a characteristic odor. (NTP, 1992), Colorless liquid; Very hygroscopic; Commercial product is pale yellow liquid; [Merck Index] Slightly viscous liquid; [MSDSonline] | |
| Record name | ACETIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19703 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Glyceryl monoacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5439 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
316 °F at 16.5 mmHg (NTP, 1992), 129-131 °C @ 3 MM HG | |
| Record name | ACETIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19703 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | GLYCERYL MONOACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4285 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
greater than 201.2 °F (NTP, 1992) | |
| Record name | ACETIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19703 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), SOL IN WATER, ALCOHOL, SLIGHTLY IN ETHER; INSOL IN BENZENE | |
| Record name | ACETIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19703 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | GLYCERYL MONOACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4285 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.206 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.206 @ 20 °C/4 °C | |
| Record name | ACETIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19703 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | GLYCERYL MONOACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4285 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3 mmHg at 266 °F (NTP, 1992), 0.00392 [mmHg], 3 MM HG @ 130 °C | |
| Record name | ACETIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19703 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Glyceryl monoacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5439 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | GLYCERYL MONOACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4285 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
OFTEN CONTAMINATED WITH GLYCERIN. | |
| Record name | GLYCERYL MONOACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4285 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS LIQUID; COMMERCIAL PRODUCT IS PALE YELLOW, Thick liquid | |
CAS No. |
26446-35-5, 106-61-6, 1335-58-6 | |
| Record name | ACETIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19703 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Monoacetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl 1-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Propanetriol, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl monoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026446355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monoacetin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35010 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3-Propanetriol, monoacetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycerol 1-monoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycerol acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.352 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-dihydroxypropyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.106 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3-Propanetriol, acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.216 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1-ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NA86SF2H2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GLYCERYL MONOACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4285 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
FP: -78 °C | |
| Record name | GLYCERYL MONOACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4285 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Ii. Advanced Synthetic Methodologies for 2,3 Dihydroxypropyl Acetate and Derivatives
Chemical Synthesis Pathways and Reaction Mechanisms
Chemical synthesis provides robust and scalable methods for the production of 2,3-dihydroxypropyl acetate (B1210297) and its derivatives. These pathways often involve esterification and other derivatization reactions, with a significant emphasis on catalytic systems to control reaction outcomes.
The reaction proceeds through the protonation of the acetic acid's carbonyl oxygen by an acid catalyst, followed by a nucleophilic attack from one of glycerol's hydroxyl groups. A subsequent loss of a water molecule and deprotonation yields monoacetin. mdpi.com This process can continue to form di- and tri-substituted glycerols. researchgate.net
Table 1: Comparison of Catalytic Systems in Esterification of Glycerol (B35011) with Acetic Acid
| Catalyst Type | Catalyst Example | Reaction Conditions | Glycerol Conversion (%) | Monoacetin Selectivity (%) | Reference |
|---|---|---|---|---|---|
| Homogeneous | Sulfuric Acid | 110°C, 5h | 97 | 27 | mdpi.com |
| N-methyl-2-pyrrolidinium hydrogen sulfate (B86663) | Optimized | >99 | - | acs.org | |
| Heterogeneous | Amberlyst-35 | 105°C, 4h | ~100 | - | mdpi.com |
| 20% (w/w) H2SO4/K10 | 120°C, 5h | 99 | - | mdpi.com | |
| Sulphated CeO2-ZrO2 | 100°C, 3h | 99.12 | 21.46 | biofueljournal.com | |
| Antimony pentoxide (Sb2O5) | Not specified | 94.5 | - | mdpi.com | |
| No Catalyst | Subcritical Acetic Acid | Optimized | 53 | 93 | researchgate.net |
Note: The selectivity for monoacetin can be influenced by the preference for the formation of di- and triacetins in some studies.
Esterification of Glycerol with Acetic Acid or Anhydride (B1165640) for Monoacetin Production
Catalytic Systems in Esterification: Homogeneous vs. Heterogeneous Catalysts
The choice of catalyst is crucial in the esterification of glycerol. Catalytic systems can be broadly categorized as homogeneous and heterogeneous.
Homogeneous catalysts , such as mineral acids (e.g., sulfuric acid) and Brønsted-acidic ionic liquids, are highly active and can lead to high conversion rates. mdpi.comacs.org For instance, N-methyl-2-pyrrolidinium hydrogen sulfate has been shown to be a highly active and cost-effective catalyst, achieving over 99% glycerol conversion. acs.org However, the separation of homogeneous catalysts from the product mixture can be challenging and may lead to corrosion and environmental concerns. mdpi.com
Heterogeneous catalysts offer a significant advantage in terms of easy separation and reusability. mdpi.com A wide array of solid acid catalysts have been investigated, including ion-exchange resins like Amberlyst-35, zeolites, and sulfated metal oxides. researchgate.netmdpi.com For example, a sulphated CeO2-ZrO2 catalyst demonstrated excellent activity, achieving a glycerol conversion of 99.12%. biofueljournal.com Similarly, antimony pentoxide has been used as a reusable catalyst for this reaction. mdpi.com The performance of these catalysts is often linked to their acidity, surface area, and pore size. mdpi.com
To maximize the yield of 2,3-dihydroxypropyl acetate and control the selectivity towards mono-, di-, or triacetin (B1683017), several reaction parameters must be optimized.
Temperature: Higher temperatures generally increase the reaction rate. However, selectivity can be affected. For instance, in a continuous synthesis in supercritical carbon dioxide, increasing the temperature from 100 to 140 °C decreased the selectivity for monoacetin while slightly increasing it for di- and triacetin. rsc.org
Molar Ratio of Reactants: An excess of acetic acid can drive the equilibrium towards the formation of products, increasing glycerol conversion. biofueljournal.com A study found that increasing the acetic acid to glycerol molar ratio up to 10:1 enhanced the conversion to 99.12%. biofueljournal.com
Catalyst Loading: The concentration of the catalyst also plays a significant role. An increase in catalyst loading from 1 to 5 wt.% was found to increase glycerol conversion from 95.88% to 99.11%. biofueljournal.com
Pressure and Flow Rate (for continuous systems): In continuous flow systems, parameters like pressure and feed flow rate can be adjusted to optimize conversion and selectivity. researchgate.net
A study on the continuous and selective esterification of glycerol in subcritical acetic acid without a catalyst achieved a glycerol conversion of 53% and a monoacetin selectivity of 93% under optimized conditions. researchgate.net Interestingly, increasing the water content in the feed to 15% led to a monoacetin selectivity of 99%. researchgate.net
A highly efficient, enantioselective synthesis of chiral N-(2,3-dihydroxypropyl)arylamides has been developed through a two-step process involving oxidative esterification. beilstein-journals.orgd-nb.infodoaj.org This methodology is significant for producing chiral building blocks that are integral to many biologically active compounds. beilstein-journals.orgd-nb.info
The key step in this synthesis is the ring-opening of a chiral epoxide with an aryl or heteroaryl aldehyde, catalyzed by a nitrogen heterocyclic carbene (NHC). beilstein-journals.orgd-nb.infodoaj.org This is followed by a rearrangement to yield the chiral N-(2,3-dihydroxypropyl)arylamides in high yields and with excellent enantioselectivity, with no erosion of chiral purity observed during the reaction. beilstein-journals.orgd-nb.infodoaj.org This method is considered advantageous from a green chemistry perspective. d-nb.info
The hydroxyl groups of the 2,3-dihydroxypropyl moiety are key sites for chemical derivatization, allowing for the modification of a molecule's properties or for its attachment to other structures. Common derivatization strategies for hydroxyl groups include acylation, alkylation, and silylation. libretexts.org
In the context of complex molecules, these derivatization reactions can be used to:
Introduce functional groups: Attaching different chemical groups to the hydroxyls can alter the solubility, reactivity, and biological activity of the parent molecule.
Enhance analytical detection: Derivatization is often employed to introduce chromophores or fluorophores, which improve the detection of the molecule in techniques like HPLC. researchgate.net For mass spectrometry, derivatization can add an ionizable moiety to enhance the signal. researchgate.netnih.gov
Serve as linkers: The dihydroxypropyl group can be derivatized to act as a linker, connecting the parent molecule to other molecules or to a solid support.
The choice of derivatization reagent and reaction conditions depends on the specific functional groups present in the complex molecule and the desired outcome of the modification. libretexts.org
Biocatalytic and Enzymatic Synthesis Routes
Biocatalytic methods, primarily using enzymes like lipases, offer a green and highly selective alternative to traditional chemical synthesis for producing this compound and its derivatives. nih.gov These enzymatic reactions are typically carried out under mild conditions, reducing energy consumption and the formation of unwanted byproducts. rjpbr.com
Lipases are widely used for the synthesis of glycerol acetates through the transesterification of glycerol with an acetate donor, such as methyl acetate or ethyl acetate. nih.govnih.gov The choice of enzyme is critical for achieving high conversion and selectivity.
A study on the enzymatic production of glycerol acetate from glycerol and methyl acetate identified Novozym 435 (immobilized Candida antarctica lipase (B570770) B) as the optimal lipase. nih.gov Under optimized conditions, including a 1:40 molar ratio of glycerol to methyl acetate and using tert-butanol (B103910) as the solvent at 40°C, a 95.00% conversion to glycerol acetate was achieved. nih.gov Other lipases from various sources, such as Triticum aestivum, have also been successfully employed. nih.gov
Biocatalysis has also been applied to the synthesis of other derivatives, such as chiral N-(2-hydroxyalkyl)-acrylamides, demonstrating the versatility of enzymes in producing highly functionalized and enantiomerically pure compounds. conicet.gov.ar The development of biosynthetic strategies is also being explored for the production of novel compounds like 2-fluoro-3-hydroxypropionic acid, highlighting the potential of biocatalysis to expand the range of accessible molecules. nih.govresearchgate.net
Lipase-Catalyzed Transesterification for Glycerol Acetate Production
Lipase-catalyzed transesterification has emerged as a promising green alternative for the synthesis of glycerol acetates. nih.govnih.gov Lipases are enzymes that can catalyze the transesterification of glycerol with an acyl donor, typically an alkyl acetate, under mild conditions. nih.gov This biocatalytic approach offers several advantages over conventional chemical methods, including high selectivity, reduced energy consumption, and minimized byproduct formation. nih.gov
The efficiency of lipase-catalyzed production of glycerol acetates is highly dependent on various reaction parameters. nih.gov Key factors that are often optimized include the type of lipase, enzyme concentration, molar ratio of reactants, reaction temperature, and the choice of solvent. nih.gov
For instance, in a study on the enzymatic production of glycerol acetate from glycerol and methyl acetate, Novozym 435, an immobilized Candida antarctica lipase B, was identified as the optimal lipase. nih.gov The optimization of reaction conditions revealed that a lipase concentration of 2.5 g/L, a molar ratio of glycerol to methyl acetate of 1:40, a temperature of 40°C, and the use of tert-butanol as a solvent resulted in a high conversion rate of 95.00%. nih.gov
Another study focusing on the enzymatic esterification of glycerol with acetic acid using Eversa® Transform 2.0, a lipase from Thermomyces lanuginosus, determined the optimal conditions to be a temperature of 40°C, a 1:1 molar ratio of glycerol to acid, a biocatalyst concentration of 15% w/w, and a reaction time of 12.5 hours, which yielded 84.8% conversion. researchgate.net Temperature was identified as the most influential parameter in this reaction. researchgate.net
The table below summarizes the optimal conditions found in different studies for the lipase-catalyzed synthesis of glycerol acetates.
| Parameter | Study 1: Glycerol + Methyl Acetate nih.gov | Study 2: Glycerol + Acetic Acid researchgate.net |
| Lipase | Novozym 435 | Eversa® Transform 2.0 |
| Optimal Temperature | 40°C | 40°C |
| Molar Ratio (Glycerol:Acyl Donor) | 1:40 | 1:1 |
| Enzyme Concentration | 2.5 g/L | 15% w/w |
| Solvent | tert-butanol | Not specified |
| Reaction Time | Not specified | 12.5 h |
| Conversion/Yield | 95.00% conversion | 84.8% yield |
Enzymatic transformations of glycerol and its derivatives offer a powerful tool for the synthesis of stereochemically pure compounds. nih.gov Lipases, particularly those with 1,3-specificity, can be employed to achieve regio- and stereoselective esterification of glycerol derivatives. nih.gov This selectivity is crucial for the preparation of specific acylglycerols, such as 1,2- or 1,3-diglycerides, as well as more complex molecules like phospholipids (B1166683) and glycolipids. nih.gov
The methodology often involves the esterification of a corresponding glycerol derivative, such as a 2-monoglyceride or an alkyl glycerol, with a fatty acid anhydride in the presence of a 1,3-specific lipase. nih.gov This approach allows for the targeted acylation of the primary hydroxyl groups of the glycerol backbone, leaving the secondary hydroxyl group unmodified.
Furthermore, lipase-catalyzed resolutions have been successfully applied to produce enantiomerically pure glycerol derivatives. For example, the resolution of glycerol 2,3-carbonate can be achieved through a lipase-catalyzed acetylation of the racemic mixture. researchgate.net This is followed by the alcoholysis of the resulting optically enriched acetate in the presence of the same enzyme, yielding both (R)- and (S)-glycerol 2,3-carbonate in high chemical and optical purity. researchgate.net
Novel Green Methods for Monoacetin Synthesis
The development of novel green synthetic routes for monoacetin (this compound) is driven by the need for more sustainable and environmentally friendly chemical processes. nih.gov These methods often focus on the use of renewable feedstocks, green catalysts, and benign reaction conditions to minimize waste and energy consumption. nih.gov
A significant advancement in the green synthesis of monoacetin involves the use of bifunctional catalysts. acs.orgacs.orgfigshare.com For instance, a one-pot cascade method has been developed for the synthesis of monoacetin from acetonitrile (B52724) and glycerol over Cu–Cr phosphate (B84403) catalysts. acs.orgacs.orgfigshare.com This process involves the hydrolysis of acetonitrile to acetamide, followed by its esterification with glycerol. acs.orgacs.orgfigshare.com This method achieves a high yield with 87.6% glycerol conversion and 86.3% monoacetin selectivity. acs.orgacs.orgfigshare.com The Cu–Cr phosphate catalyst exhibits both acidic and basic properties, which are crucial for the different steps of the cascade reaction. acs.orgacs.orgfigshare.com The introduction of chromium into the copper phosphate structure modifies the coordination of Cu2+ ions and enhances the basicity of the catalyst, creating a synergistic effect that promotes the reaction. acs.orgacs.orgfigshare.com
The choice of solvent is another critical aspect of green synthesis. The use of green solvents, or even solvent-free conditions, is highly desirable to reduce the environmental impact of the process. mdpi.comresearchgate.net While some traditional methods for acetin synthesis have utilized various solvents, newer approaches aim to minimize or eliminate their use. nih.gov
The following table highlights the key features of the novel green synthesis of monoacetin using a bifunctional catalyst.
| Feature | Description |
| Reactants | Acetonitrile and Glycerol acs.orgacs.orgfigshare.com |
| Catalyst | Bifunctional Cu–Cr Phosphates acs.orgacs.orgfigshare.com |
| Reaction Type | One-pot cascade (hydrolysis and esterification) acs.orgacs.orgfigshare.com |
| Glycerol Conversion | 87.6% acs.orgacs.orgfigshare.com |
| Monoacetin Selectivity | 86.3% acs.orgacs.orgfigshare.com |
| Key Catalyst Property | Acid-base bifunctionality acs.orgacs.orgfigshare.com |
The use of a carbon dioxide atmosphere has been shown to enhance the efficiency of certain green synthetic methods for monoacetin. acs.orgacs.orgfigshare.com In the previously mentioned synthesis of monoacetin from acetonitrile and glycerol over Cu–Cr phosphates, the reaction is carried out under a CO2 atmosphere. acs.orgacs.orgfigshare.com The interaction of CO2 with high-temperature liquid water increases the acidity of the reaction system, which in turn promotes the activation of acetonitrile, a key step in the reaction pathway. acs.orgacs.orgfigshare.com This demonstrates the potential of utilizing CO2 not just as a benign reaction medium but also as a promoter for key reaction steps in sustainable synthesis.
In a different approach, the continuous esterification of glycerol with acetic acid has been investigated in supercritical carbon dioxide (scCO2) using Amberlyst 15® as a heterogeneous catalyst. rsc.org While this study focused on the synthesis of various glycerol acetates, it highlights the utility of scCO2 as a green solvent and reaction medium. rsc.org The selectivity towards monoacetin was found to be influenced by pressure and temperature. rsc.org For instance, with increasing pressure, the selectivity for monoacetin synthesis increases. rsc.org
The table below summarizes the influence of a CO2 atmosphere on monoacetin synthesis in different systems.
| Synthesis Method | Role of CO2 | Effect on Reaction |
| Acetonitrile + Glycerol over Cu–Cr Phosphates | Reaction promoter acs.orgacs.orgfigshare.com | Enhances acidity, promotes acetonitrile activation acs.orgacs.orgfigshare.com |
| Glycerol + Acetic Acid with Amberlyst 15® | Green solvent (supercritical CO2) rsc.org | Influences selectivity towards monoacetin rsc.org |
Iii. Advanced Analytical Chemistry of 2,3 Dihydroxypropyl Acetate
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the structural elucidation of 2,3-dihydroxypropyl acetate (B1210297), offering insights into its isomeric form, functional groups, and molecular structure through the interaction of matter with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for identifying and quantifying 2,3-dihydroxypropyl acetate (1-monoacetin) and distinguishing it from its structural isomer, 1,3-dihydroxypropan-2-yl acetate (2-monoacetin). Both ¹H and ¹³C NMR are employed to probe the chemical environment of the hydrogen and carbon atoms within the molecule.
In mixtures, the acetate group's position significantly influences the chemical shifts of the glycerol (B35011) backbone protons and carbons, allowing for clear differentiation. researchgate.net For instance, in ¹H NMR, the protons on the carbon bearing the acetate group in 1-monoacetin are shifted further downfield compared to the protons on the hydroxyl-bearing carbons. Similarly, ¹³C NMR shows distinct signals for the acylated carbon versus the non-acylated carbons. researchgate.net Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) is often a preferred solvent as it effectively dissolves all acetylated glycerol components and provides a clear hydroxyl signal pattern. researchgate.net
Quantitative NMR (qNMR) can also be used to determine the relative amounts of each isomer and other related substances like glycerol, diacetin (B166006), and triacetin (B1683017) in a sample by comparing the integration of their characteristic signals.
Interactive Table: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for Monoacetin Isomers
| Isomer | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| This compound (1-Monoacetin) | CH₃-C=O | ~2.0 | ~20.7 |
| CH₃-C=O | - | ~170.4 | |
| -O-CH₂- | ~4.0 | ~65.8 | |
| -CH(OH)- | ~3.7 | ~69.9 | |
| -CH₂(OH) | ~3.4 | ~62.5 | |
| 1,3-Dihydroxypropan-2-yl acetate (2-Monoacetin) | CH₃-C=O | ~2.1 | ~21.2 |
| CH₃-C=O | - | ~170.0 | |
| -CH(OAc)- | ~4.8 | ~74.5 | |
| -CH₂(OH) | ~3.5 (4H) | ~60.6 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Mass Spectrometry (MS) for Fragmentation Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight and exploring the structure of this compound through fragmentation analysis. Using hard ionization techniques like Electron Ionization (EI), the molecule is fragmented into characteristic charged particles.
The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the compound's molecular weight (134.13 g/mol ), although it may be of low intensity. libretexts.org The most significant information is derived from the fragmentation pattern. Key fragment ions for this compound arise from the cleavage of bonds adjacent to functional groups. A prominent peak is often observed at an m/z (mass-to-charge ratio) of 43, corresponding to the acetyl cation ([CH₃CO]⁺). nih.gov Other significant fragments result from the loss of neutral molecules or radicals from the glycerol backbone. For example, the loss of an AcOCH₂ radical is a characteristic fragmentation pathway for acetylglycerols. researchgate.net
Interactive Table: Common EI-MS Fragment Ions of this compound
| m/z | Proposed Fragment Ion | Identity/Origin |
| 103 | [M - CH₂OH]⁺ | Loss of a hydroxymethyl group |
| 74 | [M - C₂H₂O₂]⁺ or [CH(OH)CH₂OH]⁺ | Cleavage of the ester bond |
| 61 | [CH₂OCH₂OH]⁺ | Rearrangement and cleavage |
| 43 | [CH₃CO]⁺ | Acetyl cation (often the base peak) nih.gov |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is characterized by distinct absorption bands that confirm its structure as a dihydroxy ester.
The most prominent features in the spectrum include a strong, broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibrations of the two hydroxyl groups. A sharp, strong peak is observed around 1740-1720 cm⁻¹, indicative of the C=O stretching vibration of the ester functional group. Additionally, C-O stretching vibrations from both the ester and alcohol groups appear in the fingerprint region (1300-1000 cm⁻¹), while C-H stretching from the alkyl backbone is observed just below 3000 cm⁻¹.
Interactive Table: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3600 - 3200 (broad) | O-H Stretch | Hydroxyl (-OH) |
| 2980 - 2850 | C-H Stretch | Alkyl (CH, CH₂) |
| 1740 - 1720 (strong) | C=O Stretch | Ester (-COO-) |
| 1300 - 1000 | C-O Stretch | Ester, Alcohol |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are indispensable for separating this compound from complex mixtures, assessing its purity, and performing quantitative analysis. Both gas and liquid chromatography are widely applied.
Gas Chromatography (GC) for Mixture Composition Analysis
Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a standard method for analyzing the composition of acetylated glycerol mixtures. researchgate.net This technique separates compounds based on their volatility and interaction with a stationary phase within a capillary column.
The analysis of glycerol and its esters can be challenging due to their polarity and high boiling points, which can lead to peak tailing and poor resolution. chromforum.org While derivatization (e.g., silylation) can improve chromatographic behavior, methods exist for direct analysis. nih.gov Capillary columns with polar stationary phases, such as those containing polyethylene (B3416737) glycol (WAX) or specialized phases like a 5% diphenyl/95% dimethyl polysiloxane, are often used to achieve separation of glycerol, monoacetin, diacetin, and triacetin isomers. fishersci.com The technique allows for the quantification of each component, providing a detailed profile of the mixture's composition.
Interactive Table: Typical GC Parameters for Acetylglycerol Analysis
| Parameter | Typical Specification |
| Column Type | Capillary Column |
| Stationary Phase | Polar (e.g., WAX, SPB-624, TG-5MT) chromforum.orgfishersci.com |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Temperature Program | Ramped oven temperature (e.g., 50°C to 380°C) fishersci.com |
High-Performance Liquid Chromatography (HPLC) for Isolation and Purity
High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the isolation, purification, and purity assessment of this compound. It is particularly useful for separating the non-volatile components of acetylated glycerol mixtures without the need for derivatization.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for this separation. researchgate.net In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netchromatographyonline.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. By adjusting the composition of the mobile phase (isocratic or gradient elution), the separation of glycerol, 1-monoacetin, 2-monoacetin, and other glycerides can be optimized. researchgate.net Detectors such as a Refractive Index Detector (RID) or a UV-Vis detector (at low wavelengths, ~210 nm) are commonly employed for detection. Preparative HPLC can be used to isolate high-purity fractions of this compound for use as analytical standards or for further research. researchgate.net
Interactive Table: Typical HPLC Parameters for this compound Analysis
| Parameter | Typical Specification |
| Mode | Reversed-Phase (RP-HPLC) |
| Stationary Phase | C18 (Octadecyl-silica) researchgate.net |
| Mobile Phase | Water/Acetonitrile or Water/Methanol mixture researchgate.net |
| Elution | Isocratic or Gradient |
| Detector | Refractive Index (RI), UV-Vis (low λ) |
| Flow Rate | 0.5 - 1.5 mL/min researchgate.net |
Advanced Methods for Quantitative Analysis of this compound in Mixtures
The accurate quantification of this compound, also known as glycerol monoacetate or monoacetin, in various mixtures is crucial for quality control in industrial processes, formulation development in the pharmaceutical and food industries, and for monitoring chemical reactions. Advanced analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly employed for this purpose. These methods offer high sensitivity, selectivity, and accuracy. Furthermore, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful tool for the direct quantification of this compound without the need for extensive sample preparation or derivatization.
Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile compounds. Due to the presence of polar hydroxyl groups, this compound generally requires a derivatization step to increase its volatility and thermal stability for GC analysis. The most common derivatization method is silylation, where the active hydrogens of the hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. Following derivatization, the resulting TMS-ether of this compound can be readily analyzed by GC with a flame ionization detector (FID), which provides excellent sensitivity and a wide linear range.
The quantification is typically performed using an internal standard method to correct for variations in injection volume and detector response. A compound with similar chemical properties to the analyte but well-separated chromatographically is chosen as the internal standard.
Table 1: GC-FID Method Parameters and Validation Data for the Analysis of a Related Monoacylglycerol (as a proxy for this compound)
| Parameter | Value |
| Chromatographic Conditions | |
| Column | Capillary column (e.g., DB-5) |
| Injection Mode | Split |
| Carrier Gas | Helium |
| Temperature Program | Optimized for separation of components |
| Detector | Flame Ionization Detector (FID) |
| Derivatization | |
| Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| Method Validation | |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | 8 - 20 ng/g |
| Limit of Quantification (LOQ) | 26 - 61 ng/g |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
This table presents typical data for the analysis of saturated monoacylglycerols by GC-MS, which is considered a reasonable proxy in the absence of specific data for this compound.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
High-Performance Liquid Chromatography (HPLC) offers an alternative for the analysis of this compound, particularly when derivatization is not desirable. Since this compound lacks a strong chromophore, conventional UV-Vis detection is not suitable. An Evaporative Light Scattering Detector (ELSD) is a universal detector that is well-suited for the analysis of non-volatile analytes like glycerol esters. The principle of ELSD involves nebulization of the column effluent, evaporation of the mobile phase, and detection of the light scattered by the remaining non-volatile analyte particles.
This method allows for the direct analysis of this compound in various sample matrices. The separation is typically achieved using a normal-phase or hydrophilic interaction chromatography (HILIC) column.
Table 2: HPLC-ELSD Method Parameters and Validation Data for the Analysis of Polyols (as a proxy for this compound)
| Parameter | Value |
| Chromatographic Conditions | |
| Column | HILIC column |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | Optimized for separation |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| Method Validation | |
| Linearity (R²) | >0.995 |
| Limit of Detection (LOD) | 30.0 - 45.0 ng |
| Limit of Quantification (LOQ) | 50.0 - 75.0 ng |
| Precision (CV%) | ≤ 5.1% |
| Accuracy (Recovery %) | 92.3 - 107.3% |
This table presents data from the analysis of sugar alcohols using HILIC-UHPLC-ELSD, which provides an indication of the performance of this technique for similar polyol compounds. nih.govrsc.org
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is an inherently quantitative technique that allows for the determination of the concentration of an analyte by comparing the integral of a specific resonance signal of the analyte to that of a known amount of an internal standard. ox.ac.uk A key advantage of qNMR is that it is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei, making it possible to quantify compounds without the need for identical reference standards for each analyte. nih.gov
For the analysis of this compound, ¹H NMR is commonly used. Specific proton signals of the acetate methyl group or the glycerol backbone can be integrated and compared to the integral of a certified internal standard. This method is non-destructive and requires minimal sample preparation, making it a rapid and efficient tool for quantitative analysis, especially for monitoring reaction kinetics or for the analysis of complex mixtures where chromatographic separation may be challenging. researchgate.net
Table 3: Key Parameters for qNMR Analysis
| Parameter | Description |
| Nucleus | ¹H is most commonly used for its high sensitivity and natural abundance. |
| Internal Standard | A certified reference material with a known purity and concentration, and with signals that do not overlap with the analyte. |
| Solvent | A deuterated solvent that completely dissolves both the analyte and the internal standard. |
| Relaxation Delay (d1) | Must be sufficiently long (typically 5-7 times the longest T1 relaxation time) to ensure complete relaxation of all nuclei, which is crucial for accurate quantification. |
| Pulse Angle | A calibrated 90° pulse is typically used to ensure uniform excitation across the spectrum. |
| Data Processing | Proper phasing and baseline correction are critical for accurate integration of the signals. |
V. Environmental Fate and Degradation Mechanisms of 2,3 Dihydroxypropyl Acetate
Hydrolytic Degradation Pathways
The primary abiotic degradation pathway for 2,3-dihydroxypropyl acetate (B1210297) in aqueous environments is hydrolysis. This chemical process involves the cleavage of the ester bond by water, resulting in the formation of glycerol (B35011) and acetic acid. The rate of this reaction is significantly influenced by the pH of the surrounding medium.
Table 1: Expected pH Influence on Hydrolytic Degradation of 2,3-Dihydroxypropyl Acetate
| pH Condition | Expected Rate of Hydrolysis |
|---|---|
| Acidic (pH < 7) | Accelerated |
| Neutral (pH = 7) | Baseline Rate |
Biodegradation Processes in Natural Environments
Biodegradation is a significant route for the removal of this compound from both soil and aquatic environments. The compound is expected to be readily biodegradable by a wide variety of microorganisms. nih.gov These microbes utilize the compound as a carbon and energy source.
The initial step in the biodegradation of this compound is the enzymatic hydrolysis of the ester linkage, which yields glycerol and acetic acid. Both of these breakdown products are common metabolites in many biological systems and are readily mineralized to carbon dioxide and water under aerobic conditions.
In aquatic systems, studies on similar compounds suggest rapid biodegradation. For instance, a mixture containing approximately 28% acetin (a common term for glycerol monoacetate) demonstrated 91% to 94% biodegradation in an activated sludge inoculum over a four-week period. nih.gov In soil, the high water solubility and low adsorption potential of this compound suggest that it will be bioavailable to soil microorganisms. Studies on the biodegradation of glycerol in soil have shown that it is readily utilized by various bacterial isolates. researchgate.net
The rate of biodegradation can be influenced by several factors, including temperature, nutrient availability, and the microbial population present in the specific environment. For example, the biodegradation of glycerol has been shown to be temperature-dependent. researchgate.net
Environmental Distribution and Adsorption Characteristics
The environmental distribution of this compound is largely dictated by its physicochemical properties, particularly its high water solubility and low potential for adsorption to soil and sediment.
The soil adsorption coefficient (Koc) is a key parameter used to predict the mobility of a chemical in soil. A low Koc value indicates weak adsorption and high mobility. The estimated Koc for this compound is 5.0, which classifies it as having very high mobility in soil. nih.govchemsafetypro.com This suggests that if released to land, the compound is likely to leach through the soil profile and potentially reach groundwater. However, its rapid biodegradation is expected to mitigate this risk.
In aquatic environments, the low estimated Koc value indicates that this compound is not expected to adsorb significantly to suspended solids and sediment. nih.gov It will predominantly remain dissolved in the water column where it is subject to hydrolysis and biodegradation.
The potential for bioaccumulation in aquatic organisms is considered to be low. This is supported by an estimated bioconcentration factor (BCF) of 3.2. nih.gov
Table 2: Environmental Fate Parameters for this compound
| Parameter | Estimated Value | Implication |
|---|---|---|
| Soil Adsorption Coefficient (Koc) | 5.0 | Very High Mobility in Soil |
| Henry's Law Constant | 4.1 x 10⁻¹⁰ atm-m³/mole | Not expected to volatilize from water |
| Bioconcentration Factor (BCF) | 3.2 | Low potential for bioaccumulation |
Metabolites and Byproducts of Degradation
The primary metabolites resulting from the degradation of this compound are consistent across the different environmental pathways.
Hydrolysis and Biodegradation: Both processes lead to the initial breakdown of this compound into glycerol and acetic acid . These are common, naturally occurring compounds that are readily metabolized by a wide range of organisms.
Further Biodegradation: In aerobic environments, glycerol and acetic acid are further biodegraded through central metabolic pathways, ultimately leading to the formation of carbon dioxide and water . Under anaerobic conditions, the degradation of glycerol can lead to the formation of various organic acids and alcohols.
Photodegradation: The atmospheric degradation by hydroxyl radicals will lead to the formation of various smaller, oxygenated organic compounds, which will eventually be mineralized to carbon dioxide and water.
The environmental degradation of this compound does not lead to the formation of persistent or toxic byproducts. The ultimate breakdown products are simple, ubiquitous molecules that are readily incorporated into natural biogeochemical cycles.
Vi. Advanced Applications and Research Horizons of 2,3 Dihydroxypropyl Acetate
Applications in Materials Science and Polymer Chemistry
In the realm of materials science, 2,3-Dihydroxypropyl acetate (B1210297) serves as a valuable component in the formulation and synthesis of polymers, particularly those derived from renewable resources like cellulose (B213188).
2,3-Dihydroxypropyl acetate plays a critical role as a plasticizer in cellulose-based polymer systems. google.compolimi.it Plasticizers are essential additives that increase the workability and flexibility of polymers like cellulose acetate, which are otherwise rigid and difficult to process at high temperatures without degradation. polimi.itresearchgate.net By incorporating a plasticizer such as this compound, the polymer chains gain mobility, which lowers the glass transition temperature and extends the window for melt processing. polimi.it
A U.S. patent describes the use of monoacetin in a blend of plasticizers for creating biodegradable injection-molded plastics from cellulose acetate and starch. google.com This application is crucial for developing sustainable materials. The presence of the plasticizer modifies the polymer matrix, enabling the formation of functional materials. While the specific phenomenon of "reversible gelation" is complex, the fundamental role of this compound as a plasticizer is what enables the control over the physical state and mechanical properties of cellulose-based systems, which is foundational to creating materials like films and structured gels. google.comnih.gov
The chemical structure of this compound makes it a versatile building block in polymer chemistry. Research has identified it as a monomer for the production of biodegradable polyesters. mdpi.com Its two hydroxyl groups can react with other monomers, such as dicarboxylic acids, to form polyester (B1180765) chains, contributing to the development of environmentally friendly plastics.
Furthermore, its alcohol functional groups can act as initiators in certain types of polymerization reactions. Alcohols are known to initiate the polymerization of isocyanates and epoxides, suggesting a potential role for this compound in the synthesis of polyurethanes and epoxy resins. guidechem.comchemicalbook.com
| Role in Polymer Chemistry | Description |
|---|---|
| Monomer | Serves as a building block for producing biodegradable polyesters. mdpi.com |
| Plasticizer | Increases the flexibility and processability of polymers like cellulose acetate. google.com |
| Potential Initiator | The hydroxyl groups can potentially initiate polymerization of isocyanates and epoxides. guidechem.comchemicalbook.com |
Emerging Applications in Green Chemistry and Sustainable Technologies
As a bio-based chemical derived from glycerol (B35011), this compound is at the forefront of research into green and sustainable technologies. Its applications as a fuel additive and its central role in biorefineries highlight its importance in the transition away from fossil fuels.
Glycerol acetates, including monoacetin and its derivatives diacetin (B166006) and triacetin (B1683017), are recognized as valuable green fuel additives. qub.ac.ukacs.org These compounds can be blended with gasoline, diesel, and biodiesel to improve fuel properties and promote cleaner combustion. nih.govdieselnet.com The addition of acetins to biodiesel has been shown to improve viscosity and cold flow properties, which are critical for performance in colder climates. nih.gov Furthermore, they can function as octane (B31449) enhancers in gasoline. qub.ac.uk
| Fuel Property | Impact of Acetin Additives |
|---|---|
| Viscosity | Improves (lowers) the viscosity of biodiesel. nih.gov |
| Cold Flow Properties | Enhances performance at low temperatures. nih.gov |
| Octane Number | Acts as an octane booster for gasoline. qub.ac.uk |
| Emissions | Promotes cleaner combustion, reducing harmful emissions. nih.gov |
The production of this compound is a cornerstone of the glycerol biorefinery concept. mdpi.com Biodiesel production generates a significant amount of crude glycerol as a byproduct, approximately 10% by weight. mdpi.com Finding value-added applications for this surplus glycerol is essential for the economic viability and environmental sustainability of the biodiesel industry. qub.ac.ukacs.org
The conversion of glycerol into acetins via esterification with acetic acid is a primary valorization pathway. qub.ac.ukmdpi.com This reaction produces a mixture of mono-, di-, and triacetins, all of which are commercially valuable chemicals. mdpi.comqub.ac.uk Research has focused on optimizing this process using various catalysts to control the selectivity towards the desired acetin. For instance, specific reaction conditions can be tuned to achieve high conversion of glycerol with high selectivity for monoacetin. acs.org Integrating this conversion process into a biorefinery allows for the transformation of a low-value byproduct into high-value chemicals like fuel additives, solvents, and polymer precursors, creating a more sustainable and circular bio-economy. acs.orgmdpi.com
| Catalyst / System | Reactants | Key Findings |
|---|---|---|
| Continuous System (Amberlyst 36) | Glycerol, Acetic Acid | Achieved 95% glycerol conversion with 85% selectivity to monoacetin under specific conditions (1:1 mole ratio, 100°C). acs.org |
| Sulphuric Acid-modified Montmorillonite (K-10) | Bio-glycerol, Acetic Acid | Resulted in 99% glycerol conversion with a 23% yield of monoacetin. mdpi.com |
| Bifunctional Cu–Cr Phosphates | Glycerol, Acetonitrile (B52724) (hydrolyzed in situ) | A novel green method yielded 87.6% glycerol conversion and 86.3% monoacetin selectivity under a CO2 atmosphere. acs.org |
Pharmacological and Biomedical Research Directions (Excluding Dosage/Administration)
The unique properties of this compound have also attracted interest in pharmacological and biomedical research. Studies are exploring its potential as an active agent and as a component in drug formulation and delivery.
Initial research has identified this compound as a potential antimicrobial agent for treating infectious diseases. biosynth.com Some findings indicate it possesses antibacterial efficacy against both Gram-positive and Gram-negative bacteria. biosynth.com This suggests a promising avenue for research into new antimicrobial treatments, which is a critical area of public health given the rise of antibiotic resistance. biosynth.com It has also been utilized in the synthesis of other antimicrobial agents, such as chitosan (B1678972) quaternary ammonium (B1175870) compounds. biosynth.com
In the pharmaceutical industry, this compound is explored for its utility as a solubilizer and stabilizer for various drugs, which could enhance their bioavailability and shelf-life. guidechem.com Its function as a carrier solvent is also recognized. haz-map.com Furthermore, the detection of this compound in human blood as part of the exposome—the totality of human environmental exposures—opens up research directions into its metabolic pathways and interactions within biological systems. hmdb.ca These preliminary findings warrant further investigation into the compound's mechanisms of action and its potential applications in medicine and biotechnology.
Research into Drug Delivery Systems
The development of advanced drug delivery systems (DDS) is a cornerstone of modern pharmaceutical research, aiming to enhance the therapeutic efficacy and minimize the side effects of medications. These systems often involve the use of biocompatible molecules that can encapsulate, protect, and target the release of therapeutic agents. Such carriers can include polymers, lipids, and other chemical structures designed to improve a drug's pharmacokinetic profile.
However, a thorough review of existing research indicates that this compound has not been a subject of investigation for applications in drug delivery. There are currently no available studies that explore its potential as a carrier, a component of a larger delivery vehicle, or a modifier of drug release kinetics. The physical and chemical properties of this compound, such as its solubility and potential for chemical modification, would be foundational to any such research, yet this exploration has not been undertaken in the context of drug delivery.
Interactive Data Table: Status of this compound in Drug Delivery Research
| Research Area | Status | Key Findings |
| Nanoparticle Formulation | Not Investigated | No data available on its use in forming or stabilizing nanoparticles. |
| Liposome Integration | Not Investigated | No studies on its incorporation into lipid bilayers for drug encapsulation. |
| Polymer Conjugation | Not Investigated | No research on its use as a linker or side chain in polymer-drug conjugates. |
| Controlled Release | Not Investigated | No data on its ability to modulate the release of active pharmaceutical ingredients. |
Investigation of Potential as a BCL-2 Inhibitor in Cancer Research
The B-cell lymphoma 2 (BCL-2) protein is a critical regulator of apoptosis (programmed cell death) and is a well-established target in cancer therapy. Overexpression of BCL-2 allows cancer cells to evade apoptosis, contributing to tumor growth and resistance to treatment. Consequently, the discovery and development of BCL-2 inhibitors are of significant interest in oncology. These inhibitors, often referred to as BH3 mimetics, work by binding to BCL-2 and restoring the apoptotic pathway in cancer cells.
Despite the intense focus on developing novel BCL-2 inhibitors, there is no scientific literature to suggest that this compound has been investigated for this purpose. Computational screening, in vitro assays, or cell-based studies to determine its binding affinity for BCL-2 or its ability to induce apoptosis in cancer cell lines have not been reported. As such, any potential role for this compound in this area of cancer research remains entirely speculative and unexamined.
Interactive Data Table: this compound and BCL-2 Inhibition Research
| Study Type | Status | Outcome |
| In Silico Docking Studies | Not Conducted | No computational models predicting interaction with BCL-2. |
| In Vitro Binding Assays | Not Conducted | No experimental data on binding affinity for the BCL-2 protein. |
| Cell-Based Apoptosis Assays | Not Conducted | No evidence of pro-apoptotic activity in cancer cell lines. |
| Preclinical Animal Models | Not Conducted | No in vivo studies evaluating its effect on tumor growth. |
Exploration in Toxicology and Pharmacology (Excluding Dosage/Administration)
The toxicological and pharmacological profiling of a compound is essential to understanding its potential as a therapeutic agent. This includes studying its mechanism of action, metabolic fate, and potential for off-target effects. While basic identifiers and some physical properties of this compound are available in chemical databases, in-depth toxicological and pharmacological research is absent from the peer-reviewed literature.
There are no published studies detailing its pharmacokinetics (absorption, distribution, metabolism, and excretion) or its pharmacodynamics (the biochemical and physiological effects of the compound and its mechanisms of action). Furthermore, dedicated toxicological assessments to understand its potential cellular or systemic toxicity have not been reported. This lack of fundamental data precludes any meaningful discussion of its broader pharmacological potential.
Interactive Data Table: Toxicological and Pharmacological Profile of this compound
| Parameter | Research Status | Available Data |
| Mechanism of Action | Not Investigated | None |
| Pharmacokinetics (ADME) | Not Investigated | None |
| Acute Toxicity | Not Investigated | None |
| Chronic Toxicity | Not Investigated | None |
| Genotoxicity | Not Investigated | None |
| Carcinogenicity | Not Investigated | None |
Vii. Conclusion and Future Research Perspectives
Summary of Current Research Gaps and Challenges
Despite its simple structure and the abundance of its precursors, research specifically focused on 2,3-dihydroxypropyl acetate (B1210297) (and its isomer 1-monoacetin) is surprisingly limited. The existing body of literature is often subsumed within broader studies on "acetins" or "glycerol esters," which tend to prioritize diacetin (B166006) and triacetin (B1683017) due to their established commercial value as fuel additives and plasticizers. nih.govresearchgate.netresearchgate.net This overarching focus on more substituted glycerols has left significant gaps in our understanding of the monoacetylated form.
Key Research Gaps and Challenges:
Selective Synthesis: A primary challenge in the production of 2,3-dihydroxypropyl acetate is achieving high selectivity. The acetylation of glycerol (B35011) is a consecutive reaction that can yield a mixture of mono-, di-, and triacetins. nih.govmdpi.com Controlling the reaction to favor monoacetin is difficult, with many processes resulting in a mixture of products, diminishing the yield of the desired compound. nih.gov The development of highly selective and stable catalysts remains a significant hurdle. mdpi.com While various heterogeneous catalysts have been explored, they often require specific reaction conditions, and their reusability can be a concern. mdpi.com
Green Synthesis Optimization: While enzymatic and chemo-enzymatic synthesis routes are being explored as more sustainable alternatives to traditional chemical methods, they present their own set of challenges. nih.govresearchgate.net These include the high cost and limited supply of suitable lipases, potential inhibition of the enzyme by byproducts, and the need for efficient downstream purification processes. nih.gov Further research is needed to identify more robust and cost-effective biocatalysts and to optimize reaction conditions for industrial-scale production. researchgate.net
Isomer-Specific Characterization: this compound can exist as two isomers: 1-monoacetin and 2-monoacetin. nih.gov Much of the existing literature does not differentiate between these isomers, reporting on mixtures under the general term "monoacetin." A detailed characterization of the distinct physicochemical properties of each isomer is lacking. This includes a thorough investigation of their individual thermal properties, solubility in various solvents, and hygroscopicity.
Limited Toxicological Data: While generally considered to have low toxicity, comprehensive toxicological data, particularly for the individual isomers of monoacetin, is not readily available. One study noted that a literature search on 1-monoacetin revealed a positive bacterial mutagenicity test, although this was at excessive doses and was not supported by other in vitro assays. toxstrategies.com A more thorough evaluation of the long-term safety profiles of both 1- and 2-monoacetin is necessary, especially for applications in the pharmaceutical, cosmetic, and food industries. toxstrategies.com
Lack of Application-Specific Studies: While this compound is used as an emulsifier, stabilizer, and solvent, there is a scarcity of in-depth studies that explore its performance in specific applications compared to other available excipients. guidechem.comchemicalbook.com Its potential as a precursor for biodegradable polymers has been suggested, but this area remains largely unexplored. mdpi.com
Potential Avenues for Future Academic Inquiry
The identified research gaps provide a clear roadmap for future academic investigations into this compound. A concerted effort in the following areas could significantly advance our understanding and utilization of this versatile compound.
Table 1: Potential Avenues for Future Academic Inquiry
| Research Area | Specific Focus | Potential Impact |
| Advanced Catalysis for Selective Synthesis | Development of novel heterogeneous catalysts with precisely controlled active sites to favor the formation of monoacetin. | Increased yield and purity of this compound, making it more economically viable for various applications. |
| Exploration of biocatalytic systems, including immobilized enzymes and whole-cell catalysts, for the highly selective synthesis of 1- or 2-monoacetin. | Greener and more sustainable production methods with potentially higher isomer specificity. | |
| Isomer-Specific Analysis and Characterization | Development of robust analytical methods to separate and quantify 1- and 2-monoacetin in reaction mixtures. | A deeper understanding of the reaction mechanisms and the ability to tailor synthesis towards a specific isomer. |
| Comprehensive characterization of the physicochemical properties of purified 1- and 2-monoacetin. | Data to inform the selection of the appropriate isomer for specific applications, such as drug delivery or polymer synthesis. | |
| Biodegradable Polymer Development | Investigation into the use of this compound as a monomer or building block for the synthesis of biodegradable polyesters and polyurethanes. nih.govmdpi.comresearchgate.net | Creation of novel biomaterials with tunable properties for applications in packaging, medicine, and agriculture. |
| Study of the degradation kinetics and biocompatibility of polymers derived from this compound. | Assessment of the environmental impact and safety of these new materials for in vivo applications. | |
| Drug Delivery Systems | Evaluation of 1- and 2-monoacetin as solubilizers and absorption enhancers for poorly water-soluble drugs. guidechem.com | Improved bioavailability of existing and new pharmaceutical compounds. |
| Formulation and characterization of monoacetin-based lipid nanoparticles or self-emulsifying drug delivery systems. | Development of novel and effective drug delivery platforms. | |
| "Green" Solvent Applications | Systematic evaluation of this compound as a green and biodegradable solvent for a range of organic reactions. | Replacement of volatile and hazardous organic solvents, contributing to more sustainable chemical processes. |
| Investigation of its potential as a plasticizer for bio-based polymers like cellulose (B213188) acetate, reducing the reliance on phthalate-based plasticizers. google.com | Development of more environmentally friendly and safer plastic materials. |
Interdisciplinary Research Opportunities Involving this compound
The multifaceted nature of this compound opens up numerous opportunities for collaboration across different scientific disciplines. Such interdisciplinary approaches are crucial for unlocking the full potential of this compound.
Chemistry and Materials Science: The synthesis of novel biodegradable polymers from this compound is a prime area for collaboration between chemists and materials scientists. nih.govmdpi.comresearchgate.net Chemists can focus on developing efficient polymerization methods, while materials scientists can characterize the mechanical, thermal, and degradation properties of the resulting polymers. This could lead to the development of new biomaterials for tissue engineering, controlled-release drug delivery, and sustainable packaging. researchgate.net
Pharmacology and Chemical Engineering: The use of this compound in drug delivery systems requires a synergistic effort from pharmacologists and chemical engineers. guidechem.com Pharmacologists can assess the biocompatibility and efficacy of monoacetin-based formulations in enhancing drug absorption and bioavailability. Chemical engineers can contribute by designing and optimizing the manufacturing processes for these drug delivery systems, ensuring scalability and reproducibility.
Biotechnology and Green Chemistry: The development of enzymatic and microbial processes for the synthesis of this compound is a fertile ground for collaboration between biotechnologists and green chemists. nih.govresearchgate.net Biotechnologists can work on discovering and engineering novel enzymes with improved stability and selectivity, while green chemists can focus on designing integrated biorefinery concepts where crude glycerol from biodiesel production is efficiently converted into high-value monoacetin. nih.govresearchgate.net
Food Science and Toxicology: For applications of this compound as a food additive, collaboration between food scientists and toxicologists is essential. Food scientists can investigate its functionality as an emulsifier and stabilizer in various food matrices, while toxicologists can conduct comprehensive safety assessments to establish acceptable daily intake levels and ensure consumer safety. toxstrategies.comguidechem.com
Q & A
Q. What are the optimal reaction conditions for synthesizing 2,3-dihydroxypropyl acetate via esterification?
The synthesis typically involves esterification of glycerol with acetic acid or acetic anhydride under acidic catalysis. Key parameters include:
- Catalysts : Sulfuric acid or acidic resins (e.g., in industrial settings) .
- Temperature : 80–120°C for 30–180 minutes, with constant stirring to ensure homogeneity .
- Purification : Distillation removes unreacted reagents and by-products like diacetin or triacetin . For solvent-free methods, microwave-assisted synthesis (200–400 W) using glycerol derivatives like glycidol has shown efficiency, reducing reaction time and energy input .
Q. How can this compound be distinguished from other glycerol esters (e.g., monoacetin, diacetin) in mixtures?
¹H NMR spectroscopy is a robust method:
- Use deuterated DMSO (DMSO-d6) to resolve signals for hydroxyl and acetate groups.
- Distinct chemical shifts at δ 4.8–5.0 ppm (acetate CH₃) and δ 3.4–3.6 ppm (glycerol backbone protons) differentiate it from diacetin (δ 2.0–2.1 ppm for dual acetate groups) .
- Gas chromatography (GC) is less reliable due to thermal decomposition risks at high temperatures .
Q. What are the primary biological activities of this compound in preclinical studies?
- Antimicrobial properties : Demonstrated in bacterial and fungal inhibition assays (e.g., Bacillus subtilis and Candida albicans), with MIC values ranging from 0.5–2.0 mg/mL .
- Anti-inflammatory potential : Observed in extracts containing the compound (e.g., Bauhinia divaricata), showing reduced adipogenesis in 3T3-L1 cells, though its direct role requires further validation .
Advanced Research Questions
Q. How do stereoisomerism and regioselectivity impact the synthesis and bioactivity of this compound?
- Stereochemical considerations : The compound exists as (2R)- and (2S)-enantiomers. Enzymatic esterification (e.g., lipases) can achieve enantioselectivity, critical for pharmaceutical applications .
- Regioselectivity : Acidic catalysts favor esterification at the primary hydroxyl group of glycerol, while enzymatic methods may target secondary positions, altering solubility and bioactivity .
Q. What advanced analytical techniques resolve structural ambiguities in this compound derivatives?
- LC-MS/MS : Quantifies trace impurities (e.g., residual acetic acid) with detection limits <0.1 ppm .
- FT-IR spectroscopy : Confirms ester bond formation via peaks at 1740 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O-C stretch) .
- X-ray crystallography : Resolves stereochemistry in crystalline derivatives, though the compound’s hygroscopic nature complicates crystal formation .
Q. How does this compound interact with lipid bilayers or drug-delivery systems?
- Lipid compatibility : Studies show it integrates into liposomal membranes, enhancing drug solubility. Its amphiphilic structure improves permeability for hydrophobic actives .
- Cytotoxicity : At concentrations >5 mM, it disrupts membrane integrity in in vitro models (e.g., erythrocyte hemolysis assays), necessitating dose optimization for therapeutic use .
Comparative and Mechanistic Questions
Q. How do reaction mechanisms differ between traditional acid-catalyzed and microwave-assisted synthesis?
- Acid-catalyzed : Proceeds via protonation of acetic acid, nucleophilic attack by glycerol’s hydroxyl group, and water elimination. Rate-limiting step is ester bond formation .
- Microwave-assisted : Dielectric heating accelerates molecular collisions, reducing activation energy. This method achieves >90% yield in 20 minutes vs. 2 hours for conventional heating .
Q. What are the key differences in physicochemical properties between this compound and its structural analogs?
| Property | This compound | Diacetin | Triacetin |
|---|---|---|---|
| Density (g/cm³) | 1.206 | 1.16 | 1.16 |
| Solubility (H₂O) | Miscible | Partially miscible | Immiscible |
| Antimicrobial Activity | Moderate (MIC 0.5–2 mg/mL) | Low (MIC >5 mg/mL) | None |
Data Contradictions and Validation
Q. Why do studies report conflicting bioactivity data for this compound?
- Sample purity : Impurities like diacetin (≥5%) can skew antimicrobial assays. Validate purity via HPLC (>98% for reliable data) .
- Assay variability : Differences in microbial strains (e.g., Gram-positive vs. Gram-negative) and culture media (e.g., nutrient broth vs. agar) affect MIC values .
Q. How can researchers reconcile discrepancies in synthetic yields across literature?
- Catalyst aging : Acidic resins lose efficacy after 10 reaction cycles, reducing yields from 95% to 70%. Regenerate catalysts with HCl washes .
- Moisture control : Hydrolysis of acetic anhydride in humid environments lowers yields by 15–20%. Use molecular sieves or inert atmospheres .
Methodological Recommendations
- For NMR analysis : Include a D₂O shake to suppress hydroxyl proton signals, improving resolution .
- In bioassays : Pair this compound with positive controls (e.g., chloramphenicol for antimicrobial tests) to benchmark activity .
- In industrial synthesis : Optimize acidic resin catalysts (e.g., Amberlyst-15) for continuous-flow reactors to enhance scalability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
